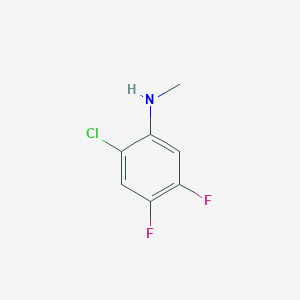
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an oxoacetaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzene (xylenes).
Oxidation: The formylated product is then oxidized to introduce the oxo group, often using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidative stress response and metabolic processes.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde: Similar structure but with methyl groups at different positions.
2-(2,5-Dimethylphenyl)ethanol: Lacks the oxo group, resulting in different reactivity and applications.
2-(2,5-Dimethylphenyl)acetic acid: Contains a carboxyl group instead of an oxo group.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde is unique due to its specific substitution pattern and the presence of both an oxo and aldehyde group, which confer distinct chemical properties and reactivity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
2-(2,5-dimethylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-6H,1-2H3 |
InChI 键 |
MZPKPUFRXRFDLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)






![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)

![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)


![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
